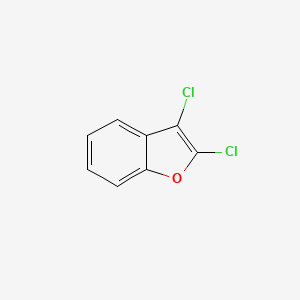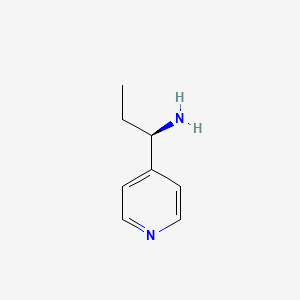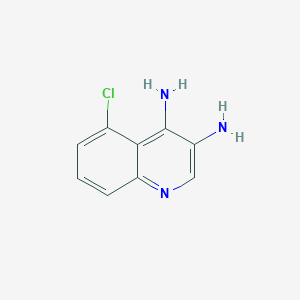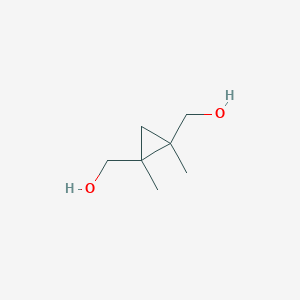
(3-(Dimethylamino)azetidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)azetidin-3-yl)methanol: azetidin-3-ylmethanol , is an organic compound. It is a colorless liquid with a distinct odor. At room temperature, it is soluble in both water and organic solvents. Although stable, it is flammable when exposed to an open flame.
Preparation Methods
Several synthetic routes exist for preparing this compound. One common method involves the oxidation reaction of methylsiloxane with 3-aminopropanol. Here’s the specific process:
- React methylsiloxane with 3-aminopropanol under appropriate catalytic conditions.
- Heat the mixture to produce the target product.
Chemical Reactions Analysis
(3-(Dimethylamino)azetidin-3-yl)methanol: undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of the azetidine ring.
Substitution: Reacts with nucleophiles (e.g., halides, amines) to form substituted derivatives.
Major products from these reactions depend on the specific conditions used.
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: Used as a catalyst in organic reactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which (3-(Dimethylamino)azetidin-3-yl)methanol exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
While there are no direct analogs, its unique structure sets it apart. Similar compounds include azetidine derivatives and other heterocyclic alcohols.
For more information, you can refer to the ChemBK entry.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
[3-(dimethylamino)azetidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6(5-9)3-7-4-6/h7,9H,3-5H2,1-2H3 |
InChI Key |
XLRYBBBQQCEYDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CNC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)



![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)
![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)


![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)

